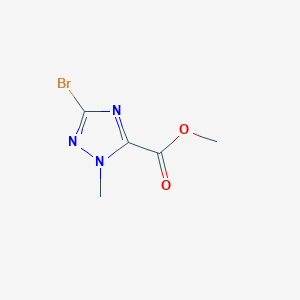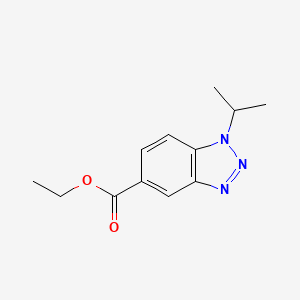
methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Triazole Compounds
- Scientific Field : Pharmacology and Medicinal Chemistry
- Application Summary : Triazole compounds, including “methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate”, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Methods of Application : The methods of application or experimental procedures would vary depending on the specific use case. For example, in drug discovery, these compounds would be synthesized and then tested in vitro (in a lab) and in vivo (in a living organism) for their biological activity .
- Results or Outcomes : The results or outcomes would also depend on the specific use case. For example, in drug discovery, the outcome would be the discovery of a new drug with potential therapeutic benefits .
Indole Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : Indole derivatives, which can be synthesized from triazole compounds, are important types of molecules and natural products and play a main role in cell biology . They show various biologically vital properties and are used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Methods of Application : The methods of application or experimental procedures would involve the synthesis of indole derivatives from triazole compounds, followed by testing for their biological activity .
- Results or Outcomes : The results or outcomes would be the discovery of new indole derivatives with potential therapeutic benefits .
Organocatalysis
- Scientific Field : Organic Chemistry
- Application Summary : Triazoles can be used in organocatalysis . Organocatalysis is a form of catalysis, involving organic catalysts that do not contain metal atoms. The use of triazoles in this field can help to speed up reactions and increase their efficiency .
- Methods of Application : The methods of application would involve using triazole compounds as catalysts in organic reactions .
- Results or Outcomes : The results would be more efficient and faster reactions .
Materials Science
- Scientific Field : Materials Science
- Application Summary : Triazoles can also be used in materials science . They can be used in the creation of new materials with unique properties .
- Methods of Application : The methods of application would involve incorporating triazole compounds into the synthesis of new materials .
- Results or Outcomes : The results would be the creation of new materials with unique properties .
Synthesis of Nucleoside Analogues
- Scientific Field : Medicinal Chemistry
- Application Summary : “Methyl-1H-1,2,4-triazole-3-carboxylate” may be used in the synthesis of nucleoside analogues . Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides and are used in medicine for antiviral and anticancer purposes .
- Methods of Application : The methods of application would involve using “Methyl-1H-1,2,4-triazole-3-carboxylate” in the synthesis of nucleoside analogues .
- Results or Outcomes : The results would be the creation of nucleoside analogues that can be used for antiviral and anticancer purposes .
Bioconjugation
- Scientific Field : Biochemistry
- Application Summary : Triazoles can be used in bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is used in many areas of research, including drug discovery and materials science .
- Methods of Application : The methods of application would involve using triazole compounds to link two biomolecules together .
- Results or Outcomes : The results would be the creation of new bioconjugates with unique properties .
Fluorescent Imaging
- Scientific Field : Biophysics
- Application Summary : Triazoles can be used in fluorescent imaging . Fluorescent imaging is a technique used in biological research to visualize cells and tissues using fluorescence .
- Methods of Application : The methods of application would involve using triazole compounds as fluorescent probes .
- Results or Outcomes : The results would be the ability to visualize cells and tissues in greater detail .
Preparation of Carbohydrazide
- Scientific Field : Organic Chemistry
- Application Summary : “Methyl-1H-1,2,4-triazole-3-carboxylate” may be used in the preparation of 1H-1,2,4-triazole-3-carbohydrazide .
- Methods of Application : The methods of application would involve using “Methyl-1H-1,2,4-triazole-3-carboxylate” in the synthesis of 1H-1,2,4-triazole-3-carbohydrazide .
- Results or Outcomes : The results would be the creation of 1H-1,2,4-triazole-3-carbohydrazide .
Propiedades
IUPAC Name |
methyl 5-bromo-2-methyl-1,2,4-triazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-9-3(4(10)11-2)7-5(6)8-9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYGUUBYLZQAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate | |
CAS RN |
1559067-56-9 | |
| Record name | methyl 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3'-Methylcarbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid](/img/structure/B1431523.png)



![Ethyl 4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylate](/img/structure/B1431529.png)
![[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester](/img/structure/B1431530.png)



![10-Methyl-6-aza-spiro[4.5]decan-9-one hydrochloride](/img/structure/B1431538.png)
